molecular formula C10H7FN2 B1344765 2-(4-Fluorophenyl)pyrazine CAS No. 939975-25-4

2-(4-Fluorophenyl)pyrazine

Cat. No.: B1344765
CAS No.: 939975-25-4
M. Wt: 174.17 g/mol
InChI Key: UZVXIRFNWFOGHV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyrazine is an aromatic heterocyclic compound that features a pyrazine ring substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)pyrazine typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrazine ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydropyrazine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Fluorophenyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrazine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-(4-Fluorophenyl)pyrazine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine substituent enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

2-(4-fluorophenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVXIRFNWFOGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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